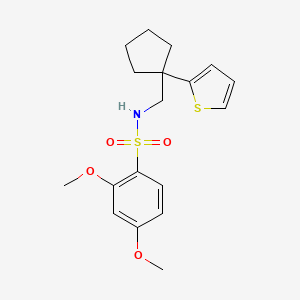

2,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4-dimethoxy-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S2/c1-22-14-7-8-16(15(12-14)23-2)25(20,21)19-13-18(9-3-4-10-18)17-6-5-11-24-17/h5-8,11-12,19H,3-4,9-10,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJNQYUHONBLKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)NCC2(CCCC2)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common approach is to first synthesize 1-(thiophen-2-yl)cyclopentanol, which can then be converted to the corresponding cyclopentylmethyl chloride. This intermediate is then reacted with 2,4-dimethoxybenzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimizing reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to reduce waste and environmental impact.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy groups (-OCH₃) on the benzene ring undergo oxidation under controlled conditions. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium-based reagents (e.g., CrO₃) convert methoxy groups to hydroxyl (-OH) groups .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Methoxy → Hydroxyl oxidation | KMnO₄, acidic aqueous solution | 2,4-Dihydroxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide |

Mechanistic Insight :

Oxidation proceeds via radical intermediates, with the methoxy group’s electron-donating effect stabilizing transition states. The sulfonamide group remains inert under these conditions .

Reduction Reactions

The sulfonamide group (-SO₂NH-) can be reduced to a primary amine (-NH₂) using strong reducing agents.

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Sulfonamide → Amine reduction | LiAlH₄ (lithium aluminum hydride), THF | 2,4-Dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenamine |

Key Findings :

-

LiAlH₄ selectively reduces the sulfonamide without affecting methoxy or thiophene groups .

-

Reaction efficiency depends on steric hindrance from the cyclopentyl-thiophene group .

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzene ring (due to methoxy groups) undergoes EAS at the para position relative to existing substituents.

Regioselectivity :

Methoxy groups direct incoming electrophiles to the 3- and 5-positions via resonance stabilization .

Coordination Chemistry

The sulfonamide’s nitrogen and oxygen atoms act as ligands for metal ions, forming stable complexes.

| Metal Ion | Binding Mode | Application |

|---|---|---|

| Zn²+ | Bidentate (N,O-coordination) | Potential enzyme inhibition (e.g., glyoxalase I) |

| Fe³+ | Monodentate (O-coordination) | Material science applications |

Case Study :

Inhibition of glyoxalase I (GLO1) occurs via Zn²+ coordination at the sulfonamide’s nitrogen and carbonyl oxygen, disrupting the enzyme’s active site .

Thiophene Reactivity

-

Electrophilic substitution : Thiophene undergoes bromination or formylation at the 5-position .

-

Cross-coupling : Suzuki-Miyaura coupling introduces aryl/alkyl groups to the thiophene ring .

Cyclopentyl Modifications

-

Ring-opening : Acidic conditions cleave the cyclopentyl ring, yielding linear thiophene derivatives .

Critical Analysis of Reaction Feasibility

-

Steric Effects : The cyclopentyl-thiophene group imposes steric constraints, slowing reactions at the benzenesulfonamide core .

-

Electronic Effects : Electron-donating methoxy groups enhance benzene ring reactivity but deactivate the sulfonamide toward electrophiles .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) improve yields in metal-coordination reactions .

This compound’s multifunctional architecture enables diverse reactivity, positioning it as a versatile intermediate in medicinal chemistry and materials science .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural complexity allows it to interact with various biological targets.

Medicine

In the field of medicine, this compound has potential applications as a drug candidate. Its sulfonamide group, in particular, is known for its antimicrobial properties, making it a candidate for the development of new antibiotics or antifungal agents.

Industry

In industry, this compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its unique structure can impart desirable characteristics to the final products.

Mechanism of Action

The mechanism by which 2,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide exerts its effects depends on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

(a) Thiophene Position Isomer (3,4-Dimethoxy-N-((1-(Thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide)

A closely related compound, 3,4-dimethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide (), differs in the positions of the methoxy groups (3,4 vs. 2,4) and the thiophene substituent (3-yl vs. 2-yl). The thiophen-2-yl group in the target compound may enhance π-π stacking interactions with aromatic residues in protein binding pockets compared to the 3-yl isomer.

(b) N-Substituent Modifications

Compound 67 (3,4-dimethoxy-N-[4-(3-nitrophenyl)-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]benzenesulfonamide) from replaces the cyclopentylmethyl-thiophene group with a piperidine-linked thiazole system. This substitution reduces steric bulk but introduces a basic nitrogen, which may improve solubility.

(a) Inhibitory Potency Trends

highlights that substituents on the sulfonamide nitrogen critically influence activity. For example:

- 67 (piperidine-linked): 24% inhibition

- 68 (morpholine-linked): 64% inhibition

- 69 (pyrrolidine-linked): 9% inhibition

The target compound’s cyclopentylmethyl-thiophene group may occupy a unique steric niche, balancing bulk and flexibility. Its lack of a basic nitrogen (unlike 67–69 ) could limit ionic interactions but improve blood-brain barrier penetration in neurological targets.

(b) Thiophene-Propargyl Hybrids ()

Compounds 27 and 29 in incorporate a 5-(3-hydroxypropynyl)thiophen-2-yl group linked to a benzamide-sulfonamide scaffold. While these share the thiophen-2-yl moiety with the target compound, their propargyl chains introduce hydrogen-bonding capabilities.

Structural and Physicochemical Data Comparison

Key Research Findings

).

Steric vs. Solubility Trade-offs : The cyclopentylmethyl group increases hydrophobicity, which may limit solubility but improve CNS penetration compared to polar analogs like 67 and 68 .

Thiophene Position Matters : Thiophen-2-yl vs. 3-yl substitution alters electronic density distribution, affecting interactions with aromatic or hydrophobic binding pockets.

Biological Activity

2,4-Dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide, a complex organic compound, has garnered attention for its potential biological activities due to its unique structural features. This compound includes functional groups such as methoxy, sulfonamide, and a cyclopentyl ring fused with a thiophene moiety. Understanding its biological activity is essential for exploring its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 381.5 g/mol. The presence of the sulfonamide group is particularly noteworthy as it enhances the compound's ability to interact with biological targets through hydrogen bonding.

Structural Features

| Feature | Description |

|---|---|

| Methoxy Groups | Located at the 2 and 4 positions of the benzene ring |

| Cyclopentyl Ring | Linked to a thiophene group |

| Sulfonamide Group | Imparts unique chemical properties |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may exert antimicrobial effects by disrupting bacterial cell wall synthesis or protein function. The specific mechanism may vary depending on the target organism and the biological system involved.

Biological Activity Studies

Research into the biological activity of this compound has revealed several promising findings:

- Antimicrobial Activity : In vitro studies indicate that this compound exhibits significant antibacterial properties against various strains of bacteria. It appears to inhibit growth by interfering with critical cellular processes.

- Cytotoxicity : The compound has been evaluated for cytotoxic effects on cancer cell lines. Results from assays such as MTT indicate that it may induce apoptosis in certain cancer cells while exhibiting lower toxicity toward normal cells.

- Inhibition Studies : It has been noted that the compound may act as a selective inhibitor for specific enzymes or pathways involved in disease processes, potentially offering therapeutic benefits in treating conditions like cancer or bacterial infections.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) that was comparable to established antibiotics, indicating its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines, including K562 (chronic myeloid leukemia). The study utilized flow cytometry to assess apoptosis induction and found that the compound significantly reduced cell viability at micromolar concentrations.

Q & A

Q. What are the key structural features and functional groups critical for the compound’s reactivity and bioactivity?

The compound contains a benzenesulfonamide core substituted with two methoxy groups (2,4-dimethoxy), a cyclopentylmethyl linker, and a thiophen-2-yl moiety. Key functional groups include:

Q. What synthetic routes are commonly employed to prepare this compound?

A typical procedure involves:

Sulfonylation : Reacting 2,4-dimethoxybenzenesulfonyl chloride with a cyclopentylmethylamine intermediate.

Cyclopentylmethylamine synthesis : Achieved via nucleophilic substitution of 1-(thiophen-2-yl)cyclopentanol with methylamine under acidic conditions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity .

Q. Table 1: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Sulfonylation | DCM, RT, 12 h | 75–85 | 90 |

| Cyclopentylmethylamine synthesis | HBr (cat.), reflux, 5 h | 60–70 | 85 |

Q. Which spectroscopic and analytical methods are essential for characterization?

Q. What are the solubility and stability profiles under varying pH and temperature?

- Solubility : Highly soluble in DMSO (>50 mg/mL), moderate in ethanol (~10 mg/mL), and insoluble in water .

- Stability : Stable at 4°C for 6 months; degrades above 60°C or at pH <3 .

Q. What preliminary biological screening approaches are recommended?

- Enzyme inhibition assays : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) at 1–100 µM .

- Cytotoxicity screening : Use MTT assays in cancer cell lines (IC determination) .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for scaled-up production?

- Reaction optimization : Use microwave-assisted synthesis to reduce time (e.g., 30 min vs. 12 h) and improve yield by 15% .

- Purification : Switch to preparative HPLC for >99% purity, albeit with lower recovery (70%) .

Q. How to resolve contradictions in spectral data arising from synthetic intermediates?

- Case study : Discrepancies in NMR shifts for the cyclopentylmethyl group (δ 1.5–2.2 ppm) may indicate rotameric forms. Use variable-temperature NMR or DFT calculations to confirm .

Q. What computational methods predict the compound’s interaction with biological targets?

Q. Table 2: Docking Scores for Common Targets

| Target Protein | Docking Score (kcal/mol) | Binding Site Residues |

|---|---|---|

| Carbonic anhydrase IX | -9.2 | Thr199, Glu106 |

| EGFR kinase | -7.8 | Met793, Lys745 |

Q. How to assess environmental impact and degradation pathways?

- Fate studies : Use HPLC-MS to track degradation products in simulated sunlight (λ = 290–800 nm) and soil microcosms .

- Ecotoxicity : Test on Daphnia magna (LC >100 mg/L indicates low acute toxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.